
Dialuminium tribarium hexaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dialuminium tribarium hexaoxide (Al2Ba3O6) is a compound composed of aluminum, barium, and oxygen. It is a white crystalline powder that is commonly used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of dialuminium tribarium hexaoxide is not fully understood. However, it is believed to work by forming a stable oxide layer on the surface of the material. This layer protects the material from further oxidation and corrosion, making it suitable for use in harsh environments.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dialuminium tribarium hexaoxide. However, some studies suggest that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dialuminium tribarium hexaoxide has several advantages for use in lab experiments. It is stable at high temperatures and in harsh environments, making it suitable for use in a wide range of experiments. However, one limitation is that it is relatively expensive compared to other materials.
Zukünftige Richtungen
There are several future directions for research on dialuminium tribarium hexaoxide. One area of research could be on its potential use in the development of new materials for advanced technologies. Another area of research could be on its potential use in the treatment of certain diseases. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
In conclusion, dialuminium tribarium hexaoxide is a compound that has many unique properties and has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and effects.
Synthesemethoden
The most common method of synthesizing dialuminium tribarium hexaoxide is through solid-state reaction. This involves mixing aluminum oxide and barium oxide in a specific ratio and heating the mixture at high temperatures. The resulting product is then cooled and ground into a fine powder.
Wissenschaftliche Forschungsanwendungen
Dialuminium tribarium hexaoxide has been widely used in scientific research due to its unique properties. It has been used in the development of new materials, such as high-temperature superconductors and ceramic capacitors. It has also been used in the production of advanced ceramics, electronic devices, and optical materials.
Eigenschaften
CAS-Nummer |
12004-05-6 |
|---|---|
Produktname |
Dialuminium tribarium hexaoxide |
Molekularformel |
Ba(AlO2)2 Al2BaO4 |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
barium(2+);oxido(oxo)alumane |
InChI |
InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |
InChI-Schlüssel |
QKYBEKAEVQPNIN-UHFFFAOYSA-N |
SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Kanonische SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Andere CAS-Nummern |
12004-05-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



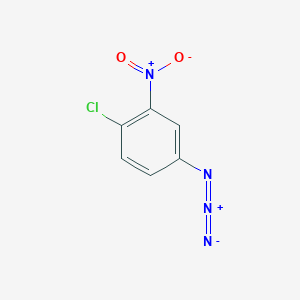
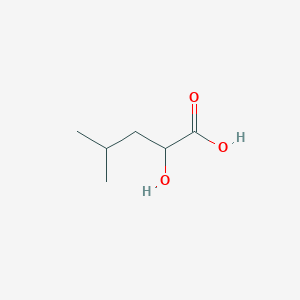
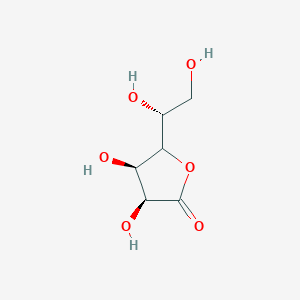



acetic acid](/img/structure/B85405.png)


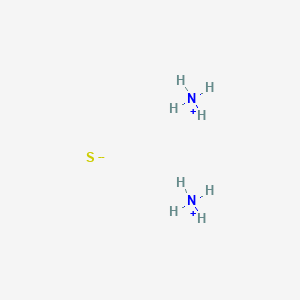

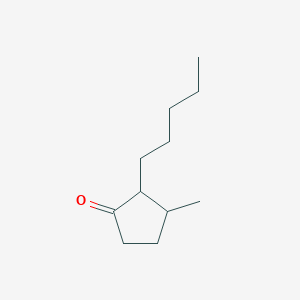
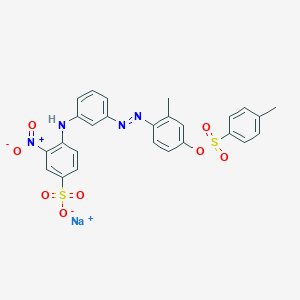
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)